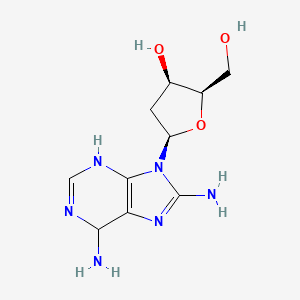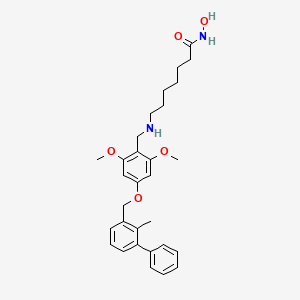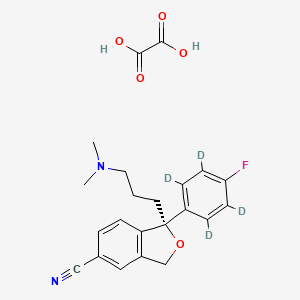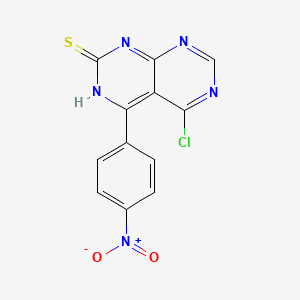
trans-Cinnamaldehyde-d5
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
trans-Cinnamaldehyde-d5: is a deuterated form of trans-cinnamaldehyde, a compound known for its presence in cinnamon oil. The deuterium atoms replace the hydrogen atoms in the aldehyde group, making it useful in various scientific studies, particularly in spectroscopy and metabolic research. The compound retains the characteristic structure of trans-cinnamaldehyde, which includes a phenyl ring with an unsaturated aldehyde attached to it.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of trans-Cinnamaldehyde-d5 typically involves the deuteration of trans-cinnamaldehyde. This can be achieved through catalytic hydrogen-deuterium exchange reactions. One common method involves using a deuterium gas (D2) in the presence of a palladium catalyst to replace the hydrogen atoms with deuterium.
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-pressure reactors and efficient catalysts to ensure complete deuteration. The purity of the final product is crucial, and it is often achieved through multiple purification steps, including distillation and crystallization.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: trans-Cinnamaldehyde-d5 can undergo oxidation reactions to form cinnamic acid or benzaldehyde. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The compound can be reduced to cinnamyl alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: It can participate in nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: KMnO4 in an alkaline medium or CrO3 in an acidic medium.
Reduction: NaBH4 in methanol or LiAlH4 in ether.
Substitution: Various nucleophiles like Grignard reagents (RMgX) or organolithium compounds (RLi).
Major Products:
Oxidation: Cinnamic acid, benzaldehyde.
Reduction: Cinnamyl alcohol.
Substitution: Depending on the nucleophile, products can vary widely.
Aplicaciones Científicas De Investigación
Chemistry: trans-Cinnamaldehyde-d5 is used in NMR spectroscopy due to its deuterium atoms, which provide clearer signals and help in studying reaction mechanisms and molecular structures.
Biology: The compound is used in metabolic studies to trace the pathways of cinnamaldehyde in biological systems. Its deuterium atoms make it easier to track using mass spectrometry.
Medicine: Research has shown that trans-cinnamaldehyde has antimicrobial and anti-inflammatory properties. The deuterated form is used to study these effects more precisely.
Industry: In the food and fragrance industry, this compound is used to study the stability and behavior of cinnamaldehyde in various products.
Mecanismo De Acción
The mechanism of action of trans-cinnamaldehyde-d5 involves its interaction with cellular membranes and proteins. It disrupts the cell membrane of microorganisms, leading to their death. The compound also inhibits ATPase activity, disrupting energy metabolism and preventing biofilm formation. These actions make it effective against a wide range of bacteria and fungi.
Comparación Con Compuestos Similares
trans-Cinnamaldehyde: The non-deuterated form, widely used in food and fragrance industries.
Cinnamic Acid: An oxidation product of cinnamaldehyde, used in the synthesis of various pharmaceuticals.
Benzaldehyde: Another oxidation product, used as a flavoring agent and in the synthesis of other chemicals.
Uniqueness: trans-Cinnamaldehyde-d5 is unique due to its deuterium atoms, which make it particularly useful in spectroscopic studies and metabolic tracing. Its stability and reactivity are similar to trans-cinnamaldehyde, but the presence of deuterium provides additional insights in research applications.
Propiedades
Fórmula molecular |
C9H8O |
|---|---|
Peso molecular |
137.19 g/mol |
Nombre IUPAC |
(E)-3-(2,3,4,5,6-pentadeuteriophenyl)prop-2-enal |
InChI |
InChI=1S/C9H8O/c10-8-4-7-9-5-2-1-3-6-9/h1-8H/b7-4+/i1D,2D,3D,5D,6D |
Clave InChI |
KJPRLNWUNMBNBZ-UVQGXXJBSA-N |
SMILES isomérico |
[2H]C1=C(C(=C(C(=C1[2H])[2H])/C=C/C=O)[2H])[2H] |
SMILES canónico |
C1=CC=C(C=C1)C=CC=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2R)-2-amino-6-[3-[6-[5-[(E)-2-carboxy-2-cyanoethenyl]thiophen-2-yl]-3,4-dihydro-2H-quinolin-1-yl]propanoylamino]hexanoic acid;hydrochloride](/img/structure/B12410493.png)
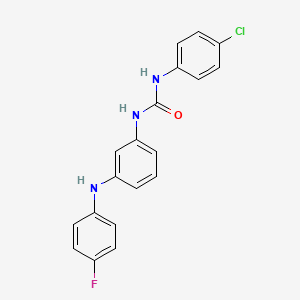
![N-[2-[2-[2-[4-[4-[[1-[6-(2-hydroxypropan-2-yl)pyridin-2-yl]-3-oxo-2-prop-2-enylpyrazolo[3,4-d]pyrimidin-6-yl]amino]phenyl]piperazin-1-yl]ethoxy]ethoxy]ethyl]-3-[5-(2-oxo-4-prop-2-enoylpiperazin-1-yl)furan-2-yl]propanamide](/img/structure/B12410499.png)
![1-O-[[(2R,3R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-4,4-difluoro-3-hydroxyoxolan-2-yl]methyl] 4-O-[[5-(1-benzylindazol-3-yl)furan-2-yl]methyl] butanedioate](/img/structure/B12410503.png)
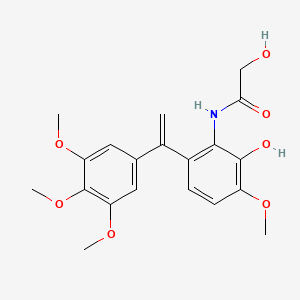
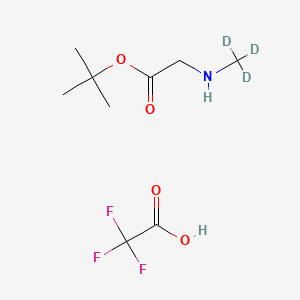
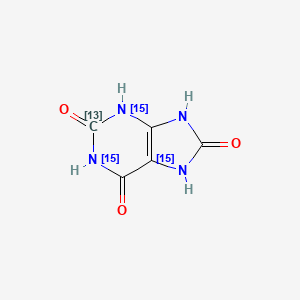
![4-[2-Hydroxy-3-[(1-methylethyl)amino]propoxy]benzoic Acid-d7](/img/structure/B12410547.png)
![1-[(2R,3S)-4-hydroxy-3-(2-methoxyethoxy)-5-methylideneoxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12410553.png)
